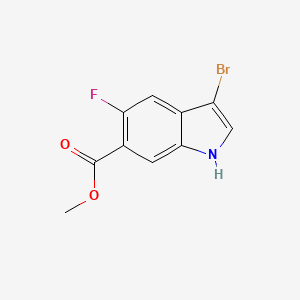
Ethyl 4-(furan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(furan-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring attached to a benzoate moiety through an ethyl ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(furan-2-yl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(furan-2-yl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Another approach involves the Friedel-Crafts acylation of furan with ethyl 4-bromobenzoate in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the direct introduction of the furan ring onto the benzoate moiety, followed by esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(furan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl 4-(furan-2-yl)methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(furan-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of ethyl 4-(furan-2-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The furan ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl 4-(furan-2-yl)benzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(thiophen-2-yl)benzoate: Contains a thiophene ring instead of a furan ring.
Ethyl 4-(pyridin-2-yl)benzoate: Contains a pyridine ring instead of a furan ring.
These compounds share similar structural features but differ in their electronic properties and reactivity due to the presence of different heterocyclic rings. The unique combination of the furan ring and benzoate moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
69277-27-6 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
ethyl 4-(furan-2-yl)benzoate |
InChI |
InChI=1S/C13H12O3/c1-2-15-13(14)11-7-5-10(6-8-11)12-4-3-9-16-12/h3-9H,2H2,1H3 |
Clave InChI |
IOKSGGUJHUNARM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)








![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)

